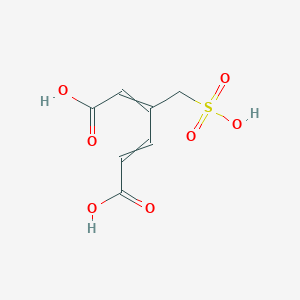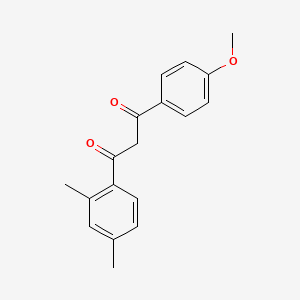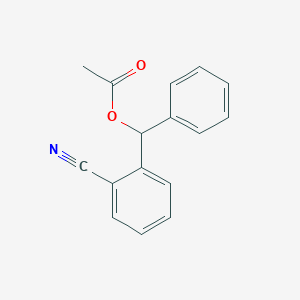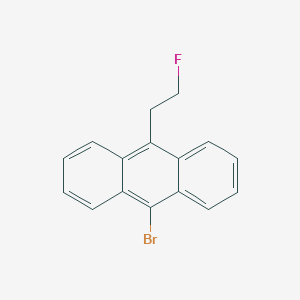
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It features a pyridinium ion attached to a 1,3-dithiolan ring, with a perchlorate anion
Métodos De Preparación
The synthesis of 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 1,3-dithiolane in the presence of a suitable oxidizing agent to form the pyridinium ion. The resulting product is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.
Análisis De Reacciones Químicas
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide, altering the compound’s properties.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism by which 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridinium ion can interact with nucleophilic sites in biological molecules, affecting their activity and stability .
Comparación Con Compuestos Similares
Similar compounds to 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate include:
1-(1,3-Dithiolan-2-yl)benzene: This compound features a benzene ring instead of a pyridinium ion, leading to different chemical properties and reactivity.
1-(1,3-Dithiolan-2-yl)imidazole: The imidazole ring provides different electronic properties and potential biological activities compared to the pyridinium ion.
1-(1,3-Dithiolan-2-yl)pyrrole:
The uniqueness of this compound lies in its combination of a pyridinium ion and a dithiolan ring, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
91679-44-6 |
|---|---|
Fórmula molecular |
C8H10ClNO4S2 |
Peso molecular |
283.8 g/mol |
Nombre IUPAC |
1-(1,3-dithiolan-2-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C8H10NS2.ClHO4/c1-2-4-9(5-3-1)8-10-6-7-11-8;2-1(3,4)5/h1-5,8H,6-7H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
SNBCAQKWTFJVGU-UHFFFAOYSA-M |
SMILES canónico |
C1CSC(S1)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)

![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)




![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
